molecular formula C9H12N2O B3324117 N-(3-aminobenzyl)acetamide CAS No. 180080-56-2

N-(3-aminobenzyl)acetamide

Cat. No. B3324117
CAS RN: 180080-56-2
M. Wt: 164.2 g/mol
InChI Key: AJFXJYSVZXKJPL-UHFFFAOYSA-N
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Description

N-(3-aminobenzyl)acetamide is a chemical compound that belongs to the family of benzamides. It is a small molecule with a chemical formula of C10H15N3 . This compound belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethtylamine moiety, consisting of a phenyl group substituted by an methanamine .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the acetylation of aniline . The reaction to be carried out in this experiment is the acetylation of aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group substituted by an methanamine . The average weight of the molecule is 177.2462 and the monoisotopic weight is 177.126597495 .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the amide group. Many researchers have activated amides by N-substitution of an activated group on the nitrogen atom of the amide to boost its reactivity . N-tosyl, N-Boc, N-acetyl, and N-triflyl are commonly used as activated groups to activate the unactivated amides .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H12N2O and a molecular weight of 164.2 g/mol .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-aminobenzyl)acetamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and administer to cells and animals. However, one limitation is its relatively low potency compared to other drugs, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for research on N-(3-aminobenzyl)acetamide. One direction is to investigate its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Additionally, further studies are needed to optimize its synthesis method and improve its potency and selectivity.

Scientific Research Applications

N-(3-aminobenzyl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In drug addiction, it has been shown to reduce drug-seeking behavior and withdrawal symptoms.

Safety and Hazards

The safety and hazards of N-(3-aminobenzyl)acetamide are not well documented. It is recommended to handle this compound with care and use appropriate safety measures .

Biochemical Analysis

Biochemical Properties

N-(3-aminobenzyl)acetamide is believed to interact with various enzymes and proteins. For instance, it has been suggested that it may interact with nitric oxide synthases, including endothelial, inducible, and brain nitric oxide synthases

Cellular Effects

Given its potential interactions with nitric oxide synthases , it could influence cell signaling pathways and gene expression. Nitric oxide synthases play crucial roles in various cellular processes, including cell communication, immune response, and regulation of cell death. Therefore, any compound interacting with these enzymes could potentially have significant effects on cell function.

Molecular Mechanism

It is suggested that it may interact with nitric oxide synthases , but the specifics of these interactions, including whether they result in enzyme inhibition or activation, are not clear

Metabolic Pathways

It is known that it is part of the phenylmethylamines class of compounds , suggesting that it might be metabolized through similar pathways as other members of this class.

properties

IUPAC Name

N-[(3-aminophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFXJYSVZXKJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180080-56-2
Record name N-[(3-aminophenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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